1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 5-bromo-1-(triisopropylsilyl)-pyrrolo[2,3-b]pyridine with tert-butoxide in tetrahydrofuran, followed by the addition of triisopropylchlorosilane . The final product is obtained through a series of purification steps, including crystallization and chromatography.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in cell proliferation, migration, and angiogenesis. By binding to these receptors, the compound prevents their activation and subsequent signaling pathways, leading to reduced cancer cell growth and increased apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- stands out due to its specific inhibition of FGFRs, making it a valuable compound in targeted cancer therapy .
Properties
IUPAC Name |
4-fluoro-2-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-9-3-5-11(6-4-9)22(20,21)18-10(2)7-12-14(16)13(19)8-17-15(12)18/h3-8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKSLQZVIOLDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C(=CN=C32)O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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